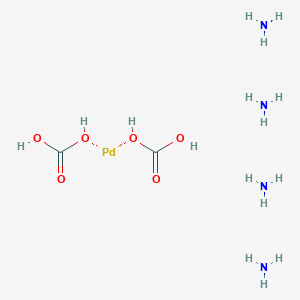
S-N,N-Dimethyl-1-ferrocenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is an organometallic compound that features a ferrocene moiety attached to an ethylamine group The ferrocene unit consists of two cyclopentadienyl rings bound to a central iron atom, while the ethylamine group contains a chiral center, making the compound optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine typically involves the following steps:
Preparation of the starting material: The synthesis begins with the preparation of (S)-1-ferrocenylethylamine, which can be obtained through the resolution of racemic 1-ferrocenylethylamine using chiral acids.
N,N-Dimethylation: The (S)-1-ferrocenylethylamine is then subjected to N,N-dimethylation using formaldehyde and formic acid or other methylating agents under controlled conditions to yield (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine can undergo various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced under specific conditions to modify the ferrocene unit or the ethylamine group.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, where the dimethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Hydrogen gas with a suitable catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Modified ferrocene or ethylamine derivatives.
Substitution: Various substituted ethylamine derivatives.
Scientific Research Applications
(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features and ability to interact with biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as ferrocene-based polymers and sensors.
Mechanism of Action
The mechanism of action of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its ferrocene and ethylamine moieties. The ferrocene unit can undergo redox reactions, influencing electron transfer processes, while the ethylamine group can interact with biological receptors or enzymes. The compound’s chiral nature allows for specific interactions with chiral environments, enhancing its selectivity and efficacy in various applications.
Comparison with Similar Compounds
®-(+)-N,N-Dimethyl-1-ferrocenylethylamine: The enantiomer of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine, differing in its optical activity.
N,N-Dimethyl-1-ferrocenylethylamine: The racemic mixture of the compound.
1-Ferrocenylethylamine: The non-methylated version of the compound.
Uniqueness: (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is unique due to its chiral nature, which imparts specific optical activity and potential for enantioselective interactions
Properties
Molecular Formula |
C14H19FeN |
|---|---|
Molecular Weight |
257.15 g/mol |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m0../s1 |
InChI Key |
ISOLNZQTVMCEOI-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



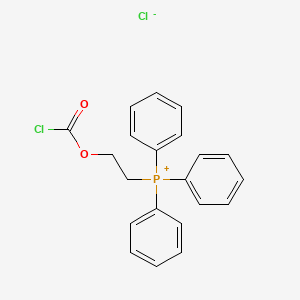
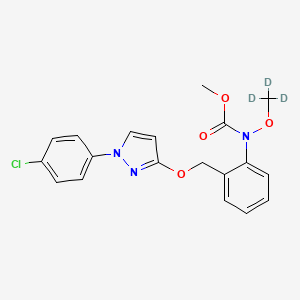
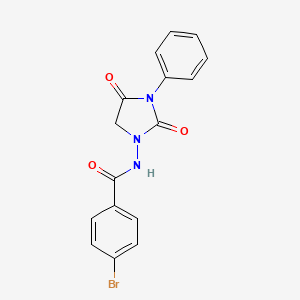
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
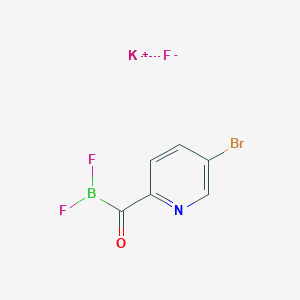
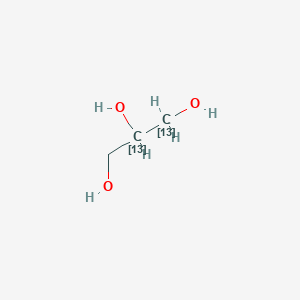
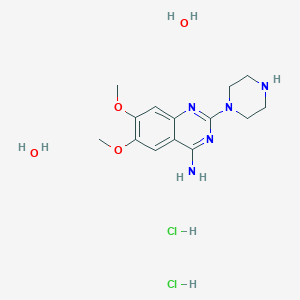
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)
